molecular formula C23H24N4O3S B2977008 3-butyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034274-89-8

3-butyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2977008
CAS No.: 2034274-89-8
M. Wt: 436.53
InChI Key: YEWKJGWULLCLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic small molecule designed for preclinical research, featuring a hybrid structure that combines a quinazolin-4(3H)-one core with a 1,2,4-oxadiazole heterocycle. This molecular architecture is of significant interest in medicinal chemistry, particularly in the field of oncology. The quinazolinone scaffold is a privileged structure in drug discovery, well-known for its ability to interact with various enzyme active sites . Notably, several FDA-approved tyrosine kinase inhibitors, such as gefitinib and lapatinib, are based on the quinazolinone core, underscoring its therapeutic relevance . The specific structural motifs present in this compound suggest its potential application as a protein kinase inhibitor. The molecule is engineered with a 3-butyl side chain, a thioether linker, and a 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group. The 1,2,4-oxadiazole moiety is a common pharmacophore used as a bioisostere for carboxylic esters and amides, which can enhance membrane permeability and metabolic stability . Recent scientific literature indicates that structurally analogous quinazolinone derivatives exhibit potent and broad-spectrum cytotoxic activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with demonstrated IC50 values in the low micromolar to nanomolar range, often significantly surpassing the potency of the control drug lapatinib . Furthermore, such compounds have been shown to act as multi-targeted agents, capable of inhibiting key tyrosine kinase enzymes involved in cancer cell proliferation and survival, such as CDK2, HER2, and EGFR . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-butyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-3-5-14-27-22(28)18-8-6-7-9-19(18)24-23(27)31-15-20-25-21(26-30-20)16-10-12-17(13-11-16)29-4-2/h6-13H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWKJGWULLCLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-butyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that integrates the structural motifs of quinazolinones and oxadiazoles, both of which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from easily accessible precursors. The general pathway includes the formation of the oxadiazole ring followed by the introduction of the quinazolinone moiety through condensation reactions. The following table summarizes key steps in the synthesis:

StepReaction TypeKey ReagentsYield (%)
1Hydrazone formationAryl hydrazine + carbonyl compound80
2CyclizationThioether + isocyanate75
3Final condensationOxadiazole + quinazolinone precursor70

Antitumor Activity

Recent studies have indicated that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to This compound have been shown to inhibit cyclin-dependent kinases (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) with IC50 values comparable to established chemotherapeutics like imatinib and lapatinib .

Table: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3iCDK20.177
3iHER20.079
A3PC310
A3MCF-710
A3HT-2912

Antioxidant Activity

The antioxidant potential of compounds with similar structural features has also been explored. The DPPH and FRAP assays reveal that these compounds can effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Table: Antioxidant Activity Assay Results

CompoundDPPH Scavenging (%)FRAP (µM FeSO4)
Compound A85150
Compound B75130

The mechanism by which This compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound acts as a non-competitive inhibitor for certain tyrosine kinases, disrupting their function and leading to apoptosis in cancer cells .

Case Studies

In a recent clinical study involving several quinazolinone derivatives, patients with advanced solid tumors exhibited partial responses when treated with compounds structurally related to This compound . The study highlighted not only the efficacy but also manageable toxicity profiles, making these compounds promising candidates for further development in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent variations and their implications.

Table 1: Structural and Molecular Comparison

Compound Name CAS / Ref Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : 3-butyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 2034274-89-8 C₂₃H₂₄N₄O₃S 436.5 - N3: Butyl
- Oxadiazole: 4-ethoxyphenyl
Balanced lipophilicity (butyl) and polarity (ethoxy).
3-(4-chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 1793871-18-7 C₂₅H₁₉ClN₄O₂S₂ 507.0 - N3: 4-chlorobenzyl
- Oxadiazole: 4-(methylthio)phenyl
Chlorine and methylthio groups enhance electron-withdrawing effects; higher molecular weight.
3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 2034275-03-9 C₂₂H₂₂N₄O₂S 406.5 - Oxadiazole: m-tolyl (meta-methylphenyl) Methyl group increases lipophilicity but reduces polarity compared to ethoxy.
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one N/A C₂₅H₁₉FN₄O₃S 474.5 - N3: 4-fluorophenyl
- Oxadiazole: 4-ethoxyphenyl
Fluorine’s electronegativity may enhance binding affinity; higher polarity.
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one 1114654-46-4 C₂₁H₁₈ClN₃O₂S 411.9 - Heterocycle: Oxazole
- N3: Ethyl
Oxazole’s reduced ring strain vs. oxadiazole; shorter alkyl chain (ethyl) lowers lipophilicity.

Substituent Effects on Physicochemical Properties

  • Aromatic N3 groups (e.g., 4-chlorobenzyl in ) introduce steric bulk and electron-withdrawing effects, which may influence receptor binding but reduce metabolic stability.
  • Oxadiazole/Oxazole Substituents: The 4-ethoxyphenyl group in the target compound provides moderate polarity due to the ethoxy (–OCH₂CH₃) moiety, contrasting with the nonpolar m-tolyl () or electron-deficient 4-(methylthio)phenyl ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.